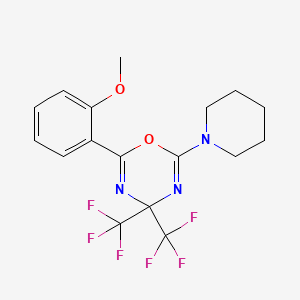![molecular formula C19H16ClNO3S B5399426 N-[5-chloro-2-(2-methoxyphenoxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5399426.png)
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]-2-(2-thienyl)acetamide, commonly referred to as CMT-3, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. The compound belongs to the family of thiazolidinediones and has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-angiogenic activities.
科学研究应用
CMT-3 has been extensively studied for its potential applications in the field of cancer research. The compound has been shown to exhibit anti-inflammatory, anti-proliferative, and anti-angiogenic activities in various in vitro and in vivo models. CMT-3 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy. In addition, CMT-3 has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin, in preclinical models.
作用机制
The exact mechanism of action of CMT-3 is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell proliferation and angiogenesis. CMT-3 has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth. CMT-3 has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, CMT-3 has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
CMT-3 has been shown to exhibit a variety of biochemical and physiological effects in various in vitro and in vivo models. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. CMT-3 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins and other inflammatory mediators. In addition, CMT-3 has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin, in preclinical models.
实验室实验的优点和局限性
One of the main advantages of CMT-3 for lab experiments is its ability to inhibit the proliferation of cancer cells and induce apoptosis. This makes it a promising candidate for cancer therapy. In addition, CMT-3 has been shown to enhance the efficacy of other chemotherapeutic agents, which could potentially reduce the dosage and side effects of these drugs. However, one of the main limitations of CMT-3 is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CMT-3 is not fully understood, which can make it difficult to optimize its therapeutic potential.
未来方向
For research could include optimizing the synthesis method to improve the purity and solubility of the compound, elucidating the exact mechanism of action, and conducting clinical trials to evaluate the safety and efficacy of CMT-3 in humans. In addition, future research could explore the potential of CMT-3 in combination with other chemotherapeutic agents or in combination with other treatment modalities, such as radiation therapy or immunotherapy.
合成方法
The synthesis of CMT-3 involves the reaction of 2-(2-thienyl)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-2-(2-methoxyphenoxy)aniline in the presence of a base to yield CMT-3. The synthesis method has been described in detail in several scientific publications, and the purity of the compound can be confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-23-17-6-2-3-7-18(17)24-16-9-8-13(20)11-15(16)21-19(22)12-14-5-4-10-25-14/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNCGRPYYXWUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5399372.png)
![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B5399377.png)
![N-ethyl-N-(1-ethylpropyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5399385.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5399387.png)
methylene]hydrazino}benzoic acid](/img/structure/B5399390.png)
![(5S)-5-{[2-amino-4-(3,6-dihydropyridin-1(2H)-yl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5399408.png)
![N-[2-[1-cyano-2-(5-methyl-2-furyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5399414.png)
![N-ethyl-5-[(3-fluorophenoxy)methyl]-N-[(1R*,2R*)-2-hydroxycyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B5399419.png)
![4-(2-chloro-6-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5399433.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5399438.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5399450.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5399468.png)
![N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5399469.png)